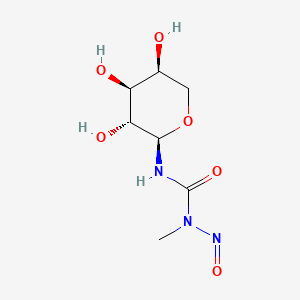

Aranose

Description

Properties

CAS No. |

167396-23-8 |

|---|---|

Molecular Formula |

C7H13N3O6 |

Molecular Weight |

235.19 g/mol |

IUPAC Name |

1-methyl-1-nitroso-3-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]urea |

InChI |

InChI=1S/C7H13N3O6/c1-10(9-15)7(14)8-6-5(13)4(12)3(11)2-16-6/h3-6,11-13H,2H2,1H3,(H,8,14)/t3-,4-,5+,6+/m0/s1 |

InChI Key |

BADMGRJDJPQBLS-UNTFVMJOSA-N |

Isomeric SMILES |

CN(C(=O)N[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)N=O |

Canonical SMILES |

CN(C(=O)NC1C(C(C(CO1)O)O)O)N=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-alpha-L-arabinopyranosyl-1-methylnitrosourea aranoza |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of L-Arabinose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical structure, physicochemical properties, and metabolic significance of L-arabinose. L-arabinose is a naturally occurring aldopentose, a five-carbon monosaccharide that is a key structural component of many plant biopolymers, including hemicellulose and pectin.[1][2][3] Unlike most other saccharides which are more abundant in the "D"-form, L-arabinose is the more common enantiomer found in nature.[1][3] It serves as a vital carbon source for many microorganisms and is increasingly utilized in food, medicine, and biotechnology sectors.[1][4]

Chemical Structure of L-Arabinose

The molecular formula for L-arabinose is C₅H₁₀O₅.[1] Its structure can be represented in both an open-chain (acyclic) form and cyclic forms (furanose and pyranose).

In its linear form, L-arabinose possesses a five-carbon backbone with an aldehyde (CHO) functional group at the C1 position and hydroxyl (OH) groups at the C2, C3, and C4 positions.[1] The "L" designation in its name is determined by the stereochemistry at the C4 carbon, where the hydroxyl group is positioned to the left in a standard Fischer projection. This specific spatial arrangement of functional groups distinguishes it from other aldopentoses.[1]

In aqueous solutions, L-arabinose predominantly exists in cyclic forms through an intramolecular hemiacetal reaction between the aldehyde group at C1 and a hydroxyl group, typically the one at C5 or C4.

-

Pyranose Form: The reaction between the C1 aldehyde and the C5 hydroxyl group forms a stable six-membered ring structure known as a pyranose. This is the most common form of L-arabinose.[5]

-

Furanose Form: The reaction between the C1 aldehyde and the C4 hydroxyl group results in a five-membered ring structure known as a furanose.

The cyclization process creates a new chiral center at the C1 carbon, referred to as the anomeric carbon. This gives rise to two distinct stereoisomers, or anomers, designated as α-L-arabinopyranose and β-L-arabinopyranose, which differ in the orientation of the hydroxyl group at the C1 position. These forms exist in equilibrium with the open-chain structure in solution.

Figure 1. Equilibrium between the linear and cyclic pyranose forms of L-arabinose.

Physicochemical Properties

L-arabinose is a white, odorless, crystalline powder that is soluble in water.[4][6] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₅ | [1][4] |

| Molecular Weight | 150.13 g/mol | [1][5] |

| CAS Number | 5328-37-0 | [3][4] |

| Appearance | White crystalline powder | [4][6] |

| Melting Point | 160-163 °C | [4] |

| Specific Rotation [α]²⁰/D | +104° (c=10, H₂O, 24 hr) | [4] |

| Water Solubility | Soluble; ~35 g/100 g water at 0°C | [6][7] |

| Density | 1.585 g/cm³ | [3] |

L-Arabinose Metabolism in Escherichia coli

The metabolic pathway for L-arabinose in Escherichia coli is a classic model system for gene regulation, governed by the araBAD operon.[1] The process involves the transport of L-arabinose into the cell and its subsequent enzymatic conversion into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.[8][9]

-

Transport: L-arabinose is transported into the bacterial cell by two transport systems: a low-affinity H⁺ symporter (AraE) and a high-affinity ABC transporter (AraFGH).[8][10]

-

Isomerization: Intracellular L-arabinose is converted to L-ribulose by the enzyme L-arabinose isomerase, encoded by the araA gene.[8][9]

-

Phosphorylation: L-ribulose is then phosphorylated to L-ribulose-5-phosphate by L-ribulokinase, the product of the araB gene.[8][9]

-

Epimerization: Finally, L-ribulose-5-phosphate 4-epimerase, encoded by the araD gene, converts L-ribulose-5-phosphate into D-xylulose-5-phosphate.[8][9] This product then enters the central metabolic pentose phosphate pathway.[2]

The entire operon is under the control of the AraC protein, which acts as both a positive and negative regulator depending on the presence of L-arabinose.[4][10]

Figure 2. L-arabinose catabolic pathway in E. coli.

Experimental Protocols

This protocol outlines a method for the quantification of monosaccharides, including L-arabinose, from a sample matrix using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector. This method is adapted from procedures used for analyzing monosaccharides in hydrolysates.[11]

A. Sample Preparation (Acid Hydrolysis Example)

-

Extraction: If analyzing a complex matrix (e.g., plant biomass), perform an extraction to remove non-carbohydrate components.[12]

-

Hydrolysis: Subject the sample to acid hydrolysis (e.g., using sulfuric acid) to break down polysaccharides into their constituent monosaccharides.[11]

-

Neutralization: Carefully neutralize the hydrolysate with a suitable base (e.g., calcium carbonate).

-

Centrifugation & Filtration: Centrifuge the neutralized sample at 8000 rpm for 10 minutes to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter prior to injection.[11]

B. HPLC-RI Analysis

-

Instrumentation: Utilize an HPLC system equipped with a refractive index (RI) detector and a carbohydrate analysis column (e.g., Aminex HPX-87P).[11]

-

Mobile Phase: Use Milli-Q water as the mobile phase.[11]

-

Flow Rate: Set the mobile phase flow rate to 0.6 mL/min.[11]

-

Column Temperature: Maintain the column at an elevated temperature (e.g., 80-85°C) to ensure sharp peaks and good resolution.

-

Injection Volume: Inject 10-20 µL of the prepared sample.

-

Run Time: Set a total run time sufficient for all sugars of interest to elute (e.g., 25-30 minutes).[11]

C. Quantification

-

Standard Curve: Prepare a series of L-arabinose standards of known concentrations (e.g., 0.1 to 5 mg/mL).

-

Analysis: Run the standards on the HPLC system under the same conditions as the samples.

-

Calibration: Plot the peak area from the RI detector against the concentration for each standard to generate an external analytical curve.[11]

-

Calculation: Determine the concentration of L-arabinose in the unknown samples by interpolating their peak areas from the standard curve.

Figure 3. Experimental workflow for HPLC-RI quantification of L-arabinose.

References

- 1. Page loading... [guidechem.com]

- 2. fiveable.me [fiveable.me]

- 3. Arabinose - Wikipedia [en.wikipedia.org]

- 4. L-Arabinose | 5328-37-0 [chemicalbook.com]

- 5. L-Arabinose | C5H10O5 | CID 439195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Enantiomeric Divide: A Technical Guide to D-Arabinose and L-Arabinose in Nature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced differences between the D- and L-enantiomers of arabinose, from their prevalence in the natural world to their distinct biological roles and metabolic fates. This document provides a comprehensive resource for researchers in drug development and the life sciences, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biochemical pathways.

Introduction: The Significance of Chirality

Arabinose, a five-carbon aldose sugar, exists in two stereoisomeric forms, D-arabinose and L-arabinose. While chemically similar, their differing spatial arrangements give rise to distinct properties and biological functions. In a notable departure from the common D-sugars found in nature (such as D-glucose), L-arabinose is the more abundant and biologically active enantiomer.[1] This guide delves into the core distinctions between these two molecules, providing a foundational understanding for their application in research and development.

Occurrence and Physicochemical Properties

L-arabinose is a significant component of various plant polysaccharides, including hemicellulose and pectin, which are major constituents of plant cell walls.[1][2] It is particularly abundant in plants like corn, sweet potatoes, apples, and pears.[2][3] D-arabinose, in contrast, is rare in nature but has been identified as a key component in the cell walls of certain bacteria, most notably mycobacteria.

Table 1: Physicochemical Properties of Arabinose Enantiomers

| Property | D-Arabinose | L-Arabinose | Reference(s) |

| Molar Mass | 150.13 g/mol | 150.13 g/mol | |

| Appearance | Colorless crystals | Colorless crystals | |

| Density | 1.585 g/cm³ | 1.585 g/cm³ | |

| Melting Point | 164-165 °C | 164-165 °C | |

| Solubility in water (25 °C) | 834 g/L | 834 g/L |

Table 2: L-Arabinose Content in Various Plant Sources

| Plant Source | Component | L-Arabinose Content (% of dry weight) | Reference(s) |

| Sugar Beet | Pectin | 3.3 | |

| Maize Bran | Arabinoxylan | Ratio of Arabinose to Xylose: 0.72 | |

| Arabidopsis | Cell Wall | 5-10 | |

| Rice | Cell Wall | 5-10 | |

| Corn Cobs | Hemicellulose | High | |

| Flax Seeds | Hemicellulose | High |

Biological Roles and Applications

The distinct biological activities of D- and L-arabinose are of significant interest in the fields of nutrition and medicine.

L-Arabinose: A Natural Sucrase Inhibitor

A key biological role of L-arabinose is its ability to selectively inhibit the intestinal enzyme sucrase in an uncompetitive manner. This inhibition slows the breakdown of sucrose (B13894) into glucose and fructose, thereby reducing the postprandial glycemic response. This property has led to its investigation and use as a functional food ingredient and a potential therapeutic agent for managing blood sugar levels. In contrast, D-arabinose does not exhibit this inhibitory effect on sucrase.

Table 3: Biological Activity of Arabinose Enantiomers

| Enantiomer | Biological Activity | Quantitative Data | Reference(s) |

| L-Arabinose | Sucrase Inhibition | Ki: 2 mmol/L (uncompetitive inhibition) | |

| Blood Glucose Regulation | ED50: 35 mg/kg (in mice, for suppression of blood glucose increase after sucrose loading) | ||

| D-Arabinose | Growth Inhibition | IC50: 7.5 mM (against Caenorhabditis elegans) | |

| Bacterial Growth Support | Optimal concentration for growth of certain bacterial strains: 2.1 mg/mL |

D-Arabinose: A Precursor in Mycobacterial Cell Walls and a Bioactive Monosaccharide

D-arabinose serves as a crucial precursor in the biosynthesis of the arabinogalactan (B145846) component of the mycobacterial cell wall. This complex is essential for the viability of mycobacteria, including the pathogenic species Mycobacterium tuberculosis. Consequently, the enzymes involved in the D-arabinose metabolic pathway are considered potential targets for the development of new anti-tuberculosis drugs. Furthermore, studies have shown that D-arabinose can exhibit biological activity, such as growth inhibition in the nematode Caenorhabditis elegans.

Metabolic Pathways

The metabolic routes for D- and L-arabinose differ significantly across various organisms.

L-Arabinose Metabolism

In many bacteria, such as Escherichia coli, the metabolism of L-arabinose is regulated by the well-characterized ara operon. The genes araA, araB, and araD encode for an isomerase, a kinase, and an epimerase, respectively, which convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.

Figure 1: L-Arabinose metabolism in E. coli.

In plants, L-arabinose is synthesized from UDP-xylose and is a key component of cell wall polysaccharides.

Figure 2: L-Arabinose biosynthesis in plants.

D-Arabinose Metabolism

In E. coli, D-arabinose can be metabolized via enzymes of the L-fucose pathway. D-arabinose is isomerized to D-ribulose, which is then phosphorylated to D-ribulose-1-phosphate. An aldolase (B8822740) then cleaves this intermediate into dihydroxyacetone phosphate and glycolaldehyde.

Figure 3: D-Arabinose metabolism in E. coli.

Experimental Protocols

This section outlines the general methodologies for key experiments related to the study of D- and L-arabinose.

Quantification of Arabinose Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of monosaccharides.

-

Principle: Chiral stationary phases are used to separate the D- and L-enantiomers of arabinose. Post-column derivatization or specialized detectors like refractive index (RI) or pulsed amperometric detection (PAD) are employed for quantification.

-

Sample Preparation: Plant or microbial samples are first hydrolyzed to release monosaccharides. This is typically achieved through acid hydrolysis (e.g., with trifluoroacetic acid). The hydrolysate is then neutralized and filtered before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A chiral column, such as one with a cyclodextrin-based stationary phase, is used for enantiomeric separation.

-

Mobile Phase: The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The exact composition and gradient are optimized for the specific column and sample matrix.

-

Detection: Refractive index detection is a common method for non-derivatized sugars. Alternatively, pre- or post-column derivatization with a fluorescent tag can be used for more sensitive detection.

-

-

Quantification: The concentration of each enantiomer is determined by comparing the peak area to a standard curve generated with known concentrations of D- and L-arabinose.

Figure 4: General workflow for HPLC analysis of arabinose.

Enzymatic Assay for L-Arabinose Quantification

Enzymatic assays offer a specific method for the quantification of L-arabinose.

-

Principle: The assay utilizes L-arabinose dehydrogenase, which catalyzes the oxidation of L-arabinose to L-arabinonolactone, with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of L-arabinose in the sample.

-

Reagents:

-

Buffer (e.g., Tris-HCl, pH 8.6)

-

NAD⁺ solution

-

L-arabinose dehydrogenase

-

Sample containing L-arabinose

-

L-arabinose standard solutions

-

-

Procedure:

-

Prepare a reaction mixture containing buffer and NAD⁺ in a cuvette.

-

Add the sample or standard solution to the cuvette and mix.

-

Measure the initial absorbance at 340 nm (A1).

-

Initiate the reaction by adding L-arabinose dehydrogenase.

-

Incubate at a controlled temperature (e.g., 25°C) until the reaction is complete (i.e., the absorbance at 340 nm is stable).

-

Measure the final absorbance at 340 nm (A2).

-

-

Calculation: The concentration of L-arabinose is calculated from the change in absorbance (A2 - A1) using a standard curve.

Determination of Sucrase Inhibition by L-Arabinose

The inhibitory effect of L-arabinose on sucrase activity can be determined using an in vitro assay.

-

Principle: The activity of sucrase is measured by quantifying the amount of glucose produced from the hydrolysis of sucrose. The assay is performed in the presence and absence of L-arabinose to determine its inhibitory effect.

-

Enzyme Source: Intestinal mucosal scrapings or a cell line expressing sucrase (e.g., Caco-2 cells) can be used as the enzyme source.

-

Procedure:

-

Prepare a series of reaction mixtures containing a buffer (e.g., maleate (B1232345) buffer, pH 6.0), a fixed concentration of sucrose, and varying concentrations of L-arabinose.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction (e.g., by heat inactivation).

-

Measure the concentration of glucose produced using a suitable method (e.g., a glucose oxidase-peroxidase assay).

-

-

Data Analysis: The inhibition constant (Ki) can be determined by plotting the data using methods such as the Lineweaver-Burk plot. For uncompetitive inhibition, the plot of 1/v versus 1/[S] at different inhibitor concentrations will yield a series of parallel lines.

Figure 5: Uncompetitive inhibition of sucrase by L-arabinose.

Conclusion

The distinct natural abundance and biological roles of D- and L-arabinose underscore the profound impact of stereochemistry in biological systems. L-arabinose, with its prevalence in the plant kingdom and its specific inhibition of sucrase, presents significant opportunities in the food and pharmaceutical industries for managing glycemic control. Conversely, the essential role of D-arabinose in the cell wall of pathogenic mycobacteria makes its metabolic pathway a compelling target for novel antimicrobial therapies. A thorough understanding of the differences between these enantiomers, supported by robust analytical and experimental methodologies, is crucial for harnessing their potential in various scientific and therapeutic applications.

References

A Technical Guide to the Natural Sources and Extraction of L-Arabinose for Research Applications

Introduction: L-arabinose, a five-carbon aldopentose, is a naturally occurring monosaccharide that has garnered significant interest within the scientific community. It is a key component of various biopolymers, including hemicellulose and pectin (B1162225), found in plant cell walls.[1] For researchers, particularly in drug development and biotechnology, L-arabinose serves as a valuable precursor for the synthesis of antiviral drugs and other pharmaceutical intermediates.[2][3] Furthermore, its unique physiological properties, such as the ability to selectively inhibit the intestinal sucrase enzyme, make it a focal point in metabolic research and the development of functional foods.[4][5] This technical guide provides an in-depth overview of the primary natural sources of L-arabinose and details the predominant methodologies for its extraction and purification for research purposes.

Natural Sources of L-Arabinose

L-arabinose is widespread in the plant kingdom, typically found not as a free monosaccharide but as a constituent of complex polysaccharides known as arabinoxylans, arabinans, and arabinogalactans. The concentration and composition of these polysaccharides vary significantly among different plant species and tissues. For industrial and research-scale production, agricultural side-streams and byproducts are the most economically viable sources.

Key sources rich in L-arabinose precursors include:

-

Corn Byproducts: Corn fiber, corn cobs, and corn bran are among the most significant commercial sources. The hemicellulose fraction of corn, primarily arabinoxylan, is rich in arabinose residues.

-

Sugar Beet Pulp: A byproduct of the sugar industry, sugar beet pulp is a rich source of pectin and hemicellulose, both of which contain substantial amounts of arabinose.

-

Cereal Grains and Straws: Wheat straw, wheat bran, and other cereals contain arabinoxylan as a major component of their hemicellulose fraction.

-

Sugarcane Bagasse: The fibrous residue remaining after sugarcane crushing is another important lignocellulosic source for arabinose extraction.

-

Other Sources: Arabinose is also present in brewer's spent grain, various fruits and vegetables, and plant gums like gum arabic.

The arabinose content in these sources is often reported as a ratio to xylose (the primary component of the xylan (B1165943) backbone) or as a weight percentage of the dry biomass after hydrolysis.

Table 1: L-Arabinose Content in Various Natural Sources

| Natural Source | Biomass Component | Arabinose Content/Ratio | Citation(s) |

| Corn Fiber | Arabinoxylan Extract | 37-39% of extract | |

| Arabinoxylan Extract | Arabinose-to-Xylose Ratio (A/X): 0.72–0.88 | ||

| Corn Cob | Hydrolysate | 31.4% of total monosaccharides | |

| Sugar Beet Pulp | Acid Hydrolysate | 48.4% of total monosaccharides | |

| Dry Weight | 2.76% (w/w) | ||

| Wheat Arabinoxylan | Water-Soluble | 322 mg/g | |

| Water-Insoluble | 150 mg/g | ||

| Sugarcane Bagasse | Hemicellulose | Comprises 5-15% L-arabinose (w/w) |

Extraction Methodologies

The extraction of L-arabinose from biomass is a multi-step process that involves the liberation of the monosaccharide from its polymeric form (hemicellulose) followed by purification. The two primary hydrolysis methods employed are acid hydrolysis and enzymatic hydrolysis.

Acid Hydrolysis

Acid hydrolysis utilizes mineral or organic acids at elevated temperatures to break the glycosidic bonds within the hemicellulose structure, releasing constituent monosaccharides including L-arabinose. This method is effective but can lead to the degradation of sugars into byproducts like furfural (B47365) if conditions are too harsh.

This protocol is a synthesized example based on common laboratory practices for arabinose extraction.

-

Raw Material Preparation:

-

Mill dried corn cobs to pass through a 20-mesh screen to increase surface area.

-

Wash the milled material with water to remove impurities and dry at 60°C overnight.

-

-

Hydrolysis:

-

Prepare a 6% (w/v) solution of oxalic acid in deionized water.

-

In a temperature-controlled digester or pressure vessel, combine the dried corn cob material with the oxalic acid solution at a solid-to-liquid ratio of 1:12 (w/v).

-

Heat the slurry to 90°C and maintain this temperature for 5 hours with continuous stirring.

-

Alternatively, use 0.1N to 0.5N sulfuric acid at 80-150°C for 30-300 minutes.

-

-

Neutralization and Clarification:

-

After hydrolysis, cool the reaction mixture to room temperature.

-

Neutralize the hydrolysate to pH 5.0-6.0 by slowly adding calcium carbonate or calcium hydroxide. This will precipitate the acid as calcium oxalate (B1200264) or calcium sulfate.

-

Filter the mixture to remove the solid residue (lignin and cellulose) and the precipitated salt. The resulting liquid is the crude hydrolysate.

-

-

Decolorization and Desalination:

-

Add activated carbon (typically 1-2% w/v) to the crude hydrolysate and stir for 1-2 hours at room temperature to remove color and other impurities.

-

Filter out the activated carbon.

-

Further desalinate the solution using ion-exchange chromatography columns (cationic and anionic resins) to remove residual salts and acids.

-

-

Concentration and Crystallization:

-

Concentrate the purified hydrolysate under vacuum to increase the sugar concentration.

-

Induce crystallization of L-arabinose by adding ethanol (B145695) or methanol (B129727) and cooling the solution.

-

Collect the L-arabinose crystals by filtration and dry them. Recrystallization from 90% ethanol can be performed to achieve higher purity.

-

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a milder and more specific alternative to acid hydrolysis, operating under less corrosive conditions and minimizing sugar degradation. This process relies on a synergistic cocktail of enzymes to deconstruct the arabinoxylan polymer. Key enzymes include:

-

Endo-1,4-β-xylanases: Cleave the β-1,4-linked xylose backbone of the arabinoxylan chain.

-

α-L-arabinofuranosidases (ABFs): Hydrolyze the α-L-arabinofuranosyl residues from the xylan backbone. These are crucial for liberating arabinose.

-

β-xylosidases: Break down short xylo-oligosaccharides into xylose monomers.

This protocol is based on methodologies described for releasing arabinose from cereal-derived hemicellulose.

-

Substrate Preparation:

-

Extract water-soluble arabinoxylan from wheat bran or straw using alkaline extraction followed by ethanol precipitation, or procure commercially.

-

Prepare a substrate solution (e.g., 1-5% w/v) in a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 5.0-6.0).

-

-

Enzymatic Reaction:

-

Prepare an enzyme cocktail containing endo-xylanase and α-L-arabinofuranosidase. The optimal ratio depends on the specific enzymes and substrate.

-

Add the enzyme cocktail to the substrate solution. A typical enzyme loading is 5-10 wt% of enzyme preparation per weight of substrate.

-

Incubate the mixture at the optimal temperature for the enzymes (e.g., 40-50°C) for 24-48 hours with gentle agitation.

-

-

Enzyme Deactivation and Clarification:

-

Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature and deactivate the enzymes.

-

Centrifuge the mixture to pellet any insoluble material. Collect the supernatant containing the released monosaccharides.

-

-

Purification:

-

The resulting hydrolysate contains a mixture of arabinose, xylose, and potentially other sugars.

-

Purification of L-arabinose from this mixture often requires advanced chromatographic techniques, such as simulated moving bed (SMB) or preparative high-performance liquid chromatography (HPLC).

-

Alternatively, a biopurification step using yeast strains that consume other sugars (like glucose and xylose) but not L-arabinose can be employed to enrich the L-arabinose content before final purification.

-

Table 2: Comparison of Hydrolysis Methods for L-Arabinose Extraction

| Feature | Acid Hydrolysis | Enzymatic Hydrolysis |

| Principle | Non-specific cleavage of glycosidic bonds | Specific cleavage by enzymes |

| Conditions | High temperature (80-200°C), acidic pH | Mild temperature (40-60°C), near-neutral pH |

| Reaction Time | Relatively short (minutes to hours) | Longer (24-72 hours) |

| Specificity | Low; produces a mix of all constituent sugars | High; can be tailored by enzyme choice |

| Byproducts | Risk of sugar degradation (e.g., furfural) | Minimal degradation byproducts |

| Cost | Low reagent cost (acids) but high capital cost (corrosion-resistant equipment) | High enzyme cost, lower capital cost |

| Downstream Processing | Requires neutralization, desalination | Requires enzyme deactivation; may need complex chromatography for purification |

Quantification of L-Arabinose

Accurate quantification of L-arabinose in biomass hydrolysates is critical for determining extraction efficiency and purity. High-Performance Liquid Chromatography (HPLC) is the standard analytical method.

-

Sample Preparation:

-

Filter the hydrolysate sample through a 0.22 µm syringe filter to remove particulates.

-

Dilute the sample with deionized water to a concentration within the calibrated range of the instrument.

-

-

Chromatographic Conditions:

-

Column: A specialized carbohydrate analysis column, such as an Aminex HPX-87H or HPX-87P, is typically used.

-

Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM H₂SO₄) or ultrapure water, depending on the column.

-

Flow Rate: 0.5-0.6 mL/min.

-

Temperature: Column oven maintained at 60-85°C.

-

Detector: A Refractive Index (RI) detector is most common for carbohydrate analysis. An Evaporative Light Scattering Detector (ELSD) can also be used for higher sensitivity.

-

-

Quantification:

-

Prepare a series of standard solutions of pure L-arabinose of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of L-arabinose in the sample by comparing its peak area to the calibration curve.

-

Conclusion

The extraction of L-arabinose for research is primarily dependent on the efficient hydrolysis of hemicellulose from abundant agricultural byproducts. While acid hydrolysis provides a robust and rapid method for liberating monosaccharides, enzymatic hydrolysis offers a milder, more specific, and potentially higher-yielding approach, albeit with higher reagent costs. The choice of source material and extraction protocol depends on the desired scale, purity requirements, and available resources. For drug development and other high-purity applications, downstream processing involving advanced chromatographic techniques is essential to isolate L-arabinose from the complex mixture of sugars present in the initial hydrolysate.

References

- 1. L-Arabinose: A Versatile Sugar with Promising Biotechnological Applications_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Production and Utilization of L-Arabinose in China [scirp.org]

- 4. L-Arabinose: A Novel Food Ingredient For A Healthier Living – TechConnect Briefs [briefs.techconnect.org]

- 5. arabinose.jp [arabinose.jp]

Arabinose as a Carbon Source for Microbial Growth: A Technical Guide

Abstract

L-arabinose, a five-carbon sugar prevalent in plant biomass, represents a valuable and often underutilized carbon source for microbial fermentation. Its metabolism is tightly regulated in many microorganisms, most notably in Escherichia coli, where the arabinose operon serves as a model system for gene regulation. The ability to efficiently utilize arabinose is of significant interest for various biotechnological applications, including the production of biofuels, biochemicals, and recombinant proteins. This technical guide provides an in-depth overview of arabinose metabolism in key microbial species, presents quantitative data on their growth kinetics, and details experimental protocols for studying microbial growth on this pentose (B10789219) sugar.

Introduction to Arabinose Metabolism

L-arabinose is a C5 aldopentose that is a major component of hemicellulose in plant cell walls, such as in arabinans and arabinogalactans.[1] While less readily metabolized than glucose by many microbes, the pathways for its catabolism are well-characterized, particularly in bacteria. The utilization of arabinose typically involves its transport into the cell followed by a series of enzymatic conversions to an intermediate of the pentose phosphate (B84403) pathway (PPP), D-xylulose-5-phosphate.[2] This intermediate can then be channeled into central carbon metabolism to generate energy and biomass.

The regulation of arabinose metabolism is a classic example of both positive and negative control of gene expression, often subject to catabolite repression by more preferred carbon sources like glucose.[3] Understanding these metabolic and regulatory networks is crucial for the rational design of microbial strains with enhanced arabinose utilization capabilities for industrial applications.

Arabinose Metabolism in Key Microorganisms

Escherichia coli

E. coli possesses a well-defined and extensively studied system for L-arabinose catabolism, encoded by the ara operon.[2]

Transport: L-arabinose is transported into the E. coli cell by two primary systems:

-

AraE: A low-affinity, high-capacity H+-symporter.[1]

-

AraFGH: A high-affinity ABC transporter system.

Metabolic Pathway: Once inside the cell, L-arabinose is converted to D-xylulose-5-phosphate in three enzymatic steps encoded by the araBAD genes:

-

L-arabinose isomerase (araA): Converts L-arabinose to L-ribulose.

-

Ribulokinase (araB): Phosphorylates L-ribulose to L-ribulose-5-phosphate.

-

L-ribulose-5-phosphate 4-epimerase (araD): Epimerizes L-ribulose-5-phosphate to D-xylulose-5-phosphate.

Regulation of the ara Operon: The expression of the araBAD genes is elegantly controlled by the AraC protein, which acts as both a repressor and an activator, and by the catabolite activator protein (CAP).

-

In the absence of arabinose: The AraC protein forms a dimer that binds to two operator sites, araO2 and araI1, causing the DNA to loop. This loop structure prevents RNA polymerase from binding to the promoter, thereby repressing transcription.

-

In the presence of arabinose: Arabinose binds to AraC, causing a conformational change. The arabinose-AraC complex now preferentially binds to the adjacent araI1 and araI2 sites. This binding, along with the binding of the CAP-cAMP complex (when glucose is absent), promotes the transcription of the araBAD genes.

Saccharomyces cerevisiae

Wild-type Saccharomyces cerevisiae is unable to utilize L-arabinose. However, metabolic engineering has enabled the expression of heterologous bacterial or fungal pathways for arabinose catabolism, making it a promising host for converting lignocellulosic biomass to ethanol.

Engineered Pathways: A common strategy involves introducing the bacterial L-arabinose utilization pathway from organisms like Bacillus subtilis or Lactobacillus plantarum. This typically includes the genes for L-arabinose isomerase (araA), L-ribulokinase (araB), and L-ribulose-5-phosphate 4-epimerase (araD). Additionally, overexpression of native pentose phosphate pathway genes and a suitable transporter, such as the galactose permease (GAL2), is often necessary to improve arabinose uptake and flux through the pathway.

Bacillus subtilis

Bacillus subtilis can also utilize L-arabinose as a sole carbon and energy source. The genes for arabinose catabolism are organized in the ara regulon, which is negatively regulated by the AraR repressor. In the presence of arabinose, the repression by AraR is lifted, allowing for the transcription of the metabolic genes.

Quantitative Data on Microbial Growth on Arabinose

The growth kinetics of microorganisms on arabinose can vary significantly depending on the species, strain, and culture conditions. The following tables summarize key growth parameters from the literature.

Table 1: Growth Kinetics of Escherichia coli on L-Arabinose

| Strain | Medium | Temperature (°C) | Arabinose Conc. | Specific Growth Rate (h⁻¹) | Biomass Yield (g DCW/g arabinose) | Notes |

| E. coli K-12 | LB | 37 | 0.5% (w/w) | 2.5 times higher than control | Not Reported | Growth rate increased, but maximum growth was depressed compared to control. |

| E. coli | M9 minimal | 37 | Various | Faster on arabinose than xylose | Not Reported | Arabinose is transported via the more energy-efficient AraE symporter. |

Table 2: Growth and Fermentation Kinetics of Engineered Saccharomyces cerevisiae on L-Arabinose

| Strain | Condition | Arabinose Conc. (g/L) | Doubling Time (h) | Specific Arabinose Consumption Rate (g/g DCW/h) | Ethanol Yield (g/g arabinose) | Reference |

| Engineered S. cerevisiae | Oxygen-limiting | Not specified | ~7.9 | Not Reported | 0.06-0.08 g ethanol/g DCW/h | |

| IMS0002 | Anaerobic batch | 20 | Slower than on glucose | 0.70 | 0.43 | |

| IMS0003 | Anaerobic fermentation | 15 (in mixture) | Not specified | Improved rates after evolution | 0.43 (total sugar) |

Table 3: Growth of Bacillus subtilis on L-Arabinose

| Strain | Medium | Arabinose Conc. | Outcome | Reference |

| NCD-2 | M9 minimal | Not specified | 2.04 times higher bacterial concentration compared to D-glucose. | |

| 168 | MOPSO | 5 mM | Supported growth. |

Experimental Protocols

Media Preparation: M9 Minimal Medium with L-Arabinose

This protocol describes the preparation of 1 L of M9 minimal medium supplemented with L-arabinose as the sole carbon source.

Materials:

-

M9 salts, 5x stock solution (see below)

-

20% (w/v) L-arabinose stock solution (filter-sterilized)

-

1 M MgSO₄ (autoclaved)

-

1 M CaCl₂ (autoclaved)

-

Sterile deionized water

5x M9 Salts Stock Solution (1 L):

-

Na₂HPO₄·7H₂O: 64 g

-

KH₂PO₄: 15 g

-

NaCl: 2.5 g

-

NH₄Cl: 5.0 g

-

Dissolve in 1 L of deionized water and autoclave.

Procedure:

-

To 750 mL of sterile deionized water, aseptically add 200 mL of 5x M9 salts stock solution.

-

Add 2 mL of 1 M MgSO₄.

-

Add 100 µL of 1 M CaCl₂.

-

Add 20 mL of 20% (w/v) L-arabinose stock solution to achieve a final concentration of 0.4%. The volume of arabinose can be adjusted as needed.

-

Bring the final volume to 1 L with sterile deionized water.

-

Add any other required supplements (e.g., vitamins, trace metals, antibiotics) from sterile stock solutions.

Microbial Growth Curve Analysis

This protocol outlines the procedure for generating a microbial growth curve using optical density (OD) measurements.

Materials:

-

Prepared growth medium with L-arabinose

-

Microbial strain of interest

-

Sterile culture flasks or tubes

-

Incubator shaker

-

Spectrophotometer

Procedure:

-

Inoculate a single colony of the microorganism into a small volume (5-10 mL) of the growth medium and incubate overnight under appropriate conditions (e.g., 37°C, 200 rpm).

-

The next day, dilute the overnight culture into a larger volume of fresh, pre-warmed medium to a starting OD₆₀₀ of approximately 0.05-0.1.

-

Incubate the culture under the desired experimental conditions.

-

At regular time intervals (e.g., every 30-60 minutes), aseptically remove a sample of the culture.

-

Measure the OD₆₀₀ of the sample using the spectrophotometer. Use the sterile growth medium as a blank. If the OD₆₀₀ exceeds 0.8, dilute the sample with fresh medium and multiply the reading by the dilution factor.

-

Continue taking measurements until the culture reaches the stationary phase (i.e., the OD₆₀₀ no longer increases).

-

Plot the natural logarithm of the OD₆₀₀ values versus time. The specific growth rate (µ) is the slope of the linear portion of this graph, which corresponds to the exponential growth phase.

Quantification of Arabinose in Culture Supernatant

Residual arabinose in the culture medium can be quantified using High-Performance Liquid Chromatography (HPLC) or colorimetric assays.

4.3.1. HPLC Method

Procedure:

-

Collect culture samples at different time points and centrifuge at >10,000 x g for 5 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

-

Analyze the filtered supernatant using an HPLC system equipped with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) detector.

-

The mobile phase is typically dilute sulfuric acid (e.g., 5 mM H₂SO₄) at a constant flow rate (e.g., 0.6 mL/min).

-

Quantify the arabinose concentration by comparing the peak area to a standard curve prepared with known concentrations of L-arabinose.

4.3.2. DNS Assay for Reducing Sugars

The 3,5-dinitrosalicylic acid (DNS) assay is a colorimetric method for quantifying reducing sugars, including arabinose.

Procedure:

-

Prepare a DNS reagent solution.

-

Mix a small volume of the culture supernatant (e.g., 0.5 mL) with an equal volume of DNS reagent.

-

Boil the mixture for 5-15 minutes. A color change from yellow to reddish-brown will occur in the presence of reducing sugars.

-

Cool the samples to room temperature and add a volume of distilled water to dilute.

-

Measure the absorbance at 540 nm.

-

Determine the arabinose concentration from a standard curve prepared with known concentrations of L-arabinose.

Biomass Measurement

4.4.1. Optical Density (OD₆₀₀)

As described in the growth curve protocol, OD₆₀₀ provides a simple and non-destructive method to estimate cell density.

4.4.2. Dry Cell Weight (DCW)

To correlate OD₆₀₀ to biomass concentration, a calibration curve must be generated.

Procedure:

-

Grow a larger volume of culture and take samples at different growth phases.

-

For each sample, measure the OD₆₀₀.

-

Take a known volume (e.g., 10-50 mL) of the same sample and centrifuge to pellet the cells.

-

Wash the cell pellet with distilled water or a suitable buffer to remove salts from the medium and centrifuge again.

-

Resuspend the pellet in a small amount of water and transfer it to a pre-weighed, dry container (e.g., an aluminum pan or a microcentrifuge tube).

-

Dry the sample in an oven at 60-80°C until a constant weight is achieved (typically 24-48 hours).

-

The DCW is the final weight minus the initial weight of the container.

-

Plot DCW (g/L) versus OD₆₀₀ to generate a calibration curve. This curve can then be used to convert OD₆₀₀ measurements to biomass concentration for subsequent experiments under the same conditions.

Conclusion

L-arabinose is a versatile carbon source that can support the growth of various native and engineered microorganisms. The well-characterized metabolic pathways and regulatory networks, especially the E. coli ara operon, provide a solid foundation for metabolic engineering efforts aimed at optimizing its utilization. By employing the standardized protocols outlined in this guide, researchers can accurately quantify growth kinetics and substrate consumption, facilitating the development of robust microbial cell factories for the conversion of arabinose-rich feedstocks into value-added products. This will be crucial for advancing the bio-based economy and developing sustainable biotechnological processes.

References

The Arabinose Operon: A Technical Guide to its Discovery, Mechanism, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the L-arabinose operon in Escherichia coli, a model system for understanding gene regulation that has been pivotal in shaping our knowledge of transcriptional control. This document details its historical discovery, the intricate molecular mechanisms governing its expression, and the key experimental methodologies that were instrumental in its characterization.

Discovery and History: A Paradigm Shift in Gene Regulation

The story of the arabinose operon is fundamentally linked to a major shift in our understanding of gene control, moving beyond the initial paradigm of purely negative regulation.

Early Work and the Prevailing Dogma: Following the groundbreaking work of François Jacob and Jacques Monod on the lac operon in the early 1960s, the prevailing model for gene regulation was negative control, where a repressor protein blocks transcription in the absence of an inducer. Initial attempts to understand the regulation of arabinose metabolism in E. coli were framed within this context.

The Pioneering Research of Ellis Englesberg: In 1965, Ellis Englesberg and his colleagues, through meticulous genetic analysis of the E. coli L-arabinose system, proposed a revolutionary idea: the regulatory gene, araC, was not a repressor, but an "activator gene" required for the expression of the arabinose metabolic genes.[1][2][3] This concept of positive control, where a regulatory protein is necessary to turn a gene on, was met with significant skepticism from the scientific community.[1][4]

The Dual-Functionality of AraC: Englesberg's persistence and the mounting evidence eventually led to the acceptance of positive control as a fundamental mechanism of gene regulation. Further research revealed an even more complex and elegant reality: the AraC protein is a bifunctional regulator, acting as both a repressor in the absence of arabinose and an activator in its presence. Englesberg proposed that AraC exists in two conformational states: a repressing form (P1) and an activating form (P2), with arabinose mediating the switch between them. This dual-functionality, involving the intricate looping of DNA, set the arabinose operon apart as a uniquely sophisticated model for transcriptional control.

The Architecture of the Arabinose Operon

The arabinose operon is a cluster of genes and regulatory elements that control the catabolism of L-arabinose.

Structural Genes: The operon contains three structural genes, araB, araA, and araD, which are transcribed as a single polycistronic mRNA from the promoter PBAD. These genes encode the enzymes necessary for the sequential breakdown of L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.

-

araA encodes L-arabinose isomerase , which converts L-arabinose to L-ribulose.

-

araB encodes ribulokinase , which phosphorylates L-ribulose to form L-ribulose-5-phosphate.

-

araD encodes L-ribulose-5-phosphate 4-epimerase , which converts L-ribulose-5-phosphate to D-xylulose-5-phosphate.

Regulatory Gene: The regulatory gene, araC , is located upstream of the araBAD operon and is transcribed from its own promoter, PC, in the opposite direction. AraC is a homodimeric protein that functions as the primary regulator of the operon.

Regulatory DNA Sequences: The expression of the araBAD operon is controlled by a complex interplay of proteins binding to specific DNA sites:

-

Promoters (PBAD and PC): These are the binding sites for RNA polymerase to initiate transcription of the araBAD structural genes and the araC regulatory gene, respectively.

-

Operator Sites (araO1 and araO2): These are binding sites for the AraC protein. araO1 is located within the araC gene's regulatory region and is involved in the autoregulation of AraC expression. araO2 is located far upstream of the PBAD promoter.

-

Initiator Sites (araI1 and araI2): These are adjacent binding sites for the AraC protein located upstream of PBAD.

-

CAP Binding Site: A binding site for the Catabolite Activator Protein (CAP), which, in complex with cyclic AMP (cAMP), mediates positive regulation in response to glucose levels.

The Intricate Dance of Regulation: AraC and Catabolite Repression

The regulation of the arabinose operon is a classic example of how a genetic switch can respond to multiple environmental signals.

The Dual Role of the AraC Protein

The AraC protein's ability to act as both a repressor and an activator is central to the operon's function. This duality is governed by the presence or absence of the inducer, L-arabinose.

Repression in the Absence of Arabinose: When arabinose is not available, the AraC protein adopts a conformation that favors repression. In this state, a dimer of AraC binds simultaneously to two distant DNA sites: one monomer binds to the operator site araO2, and the other binds to the initiator site araI1. This binding forces the intervening DNA to form a loop, a structure that physically blocks RNA polymerase from accessing the PBAD promoter, thereby preventing transcription of the araBAD genes.

Activation in the Presence of Arabinose: When arabinose is present, it binds to the AraC protein, inducing a conformational change. This "light switch" mechanism alters the protein's DNA-binding properties. The arabinose-bound AraC dimer now preferentially binds to the two adjacent initiator sites, araI1 and araI2. This binding configuration breaks the repressive DNA loop and, in conjunction with the CAP-cAMP complex, recruits RNA polymerase to the PBAD promoter, leading to robust transcription of the structural genes.

Catabolite Repression: Prioritizing the Preferred Carbon Source

Like many other operons involved in the metabolism of alternative sugars, the arabinose operon is subject to catabolite repression, ensuring that the cell utilizes its preferred carbon source, glucose, when available.

The Role of CAP-cAMP: The Catabolite Activator Protein (CAP), also known as the cAMP Receptor Protein (CRP), is a global regulator that responds to intracellular glucose levels. When glucose levels are low, the concentration of cyclic AMP (cAMP) rises. The cAMP-CAP complex then binds to the CAP binding site near the PBAD promoter. This binding event is crucial for the full activation of the araBAD operon; it enhances the recruitment of RNA polymerase to the promoter, but only when AraC is in its activating conformation (bound to arabinose and the araI sites).

Glucose-Mediated Repression: When glucose is present, cAMP levels are low, and the cAMP-CAP complex does not form. Consequently, even if arabinose is present and AraC is in its activating state, transcription from the PBAD promoter is significantly reduced. This ensures that the cell prioritizes glucose metabolism over that of arabinose.

Quantitative Data Summary

The following tables summarize the qualitative and quantitative aspects of arabinose operon regulation. While precise numerical values can vary depending on experimental conditions, these tables reflect the well-established principles of its control.

| Condition | AraC Binding | DNA Conformation | PBAD Promoter Activity |

| - Arabinose, + Glucose | Binds to araO2 and araI1 | DNA Loop | Basal (Repressed) |

| - Arabinose, - Glucose | Binds to araO2 and araI1 | DNA Loop | Basal (Repressed) |

| + Arabinose, + Glucose | Binds to araI1 and araI2 | Open | Low Level (Activated) |

| + Arabinose, - Glucose | Binds to araI1 and araI2 | Open | High Level (Activated) |

| Regulatory State | Fold Induction of araBAD Expression (Relative to Repressed State) |

| Repressed (- Arabinose) | ~1 |

| Activated (+ Arabinose, + Glucose) | ~5-10 |

| Fully Activated (+ Arabinose, - Glucose) | ~400-500 |

Key Experimental Protocols

The elucidation of the arabinose operon's mechanism relied on a combination of genetic, biochemical, and biophysical techniques. Below are outlines of the key experimental approaches.

Genetic Screens for Regulatory Mutants

-

Principle: This method involves inducing random mutations in E. coli and then selecting for cells that exhibit altered regulation of the arabinose operon. This was fundamental to identifying the araC gene and its role.

-

Methodology:

-

Mutagenize a population of wild-type E. coli using chemical mutagens (e.g., nitrosoguanidine) or UV irradiation.

-

Plate the mutagenized cells on indicator agar (B569324) plates containing arabinose and a pH indicator (e.g., tetrazolium). Wild-type cells that metabolize arabinose produce acidic byproducts, resulting in colored colonies.

-

Screen for mutant colonies that are unable to metabolize arabinose (white colonies) or that metabolize arabinose constitutively (in the absence of the inducer).

-

Map the mutations to specific genes (araA, araB, araD, or araC) through genetic complementation and linkage analysis.

-

In Vitro Transcription Assays

-

Principle: This technique allows for the study of transcription initiation in a controlled, cell-free environment, enabling the dissection of the roles of individual components like AraC, CAP-cAMP, and RNA polymerase.

-

Methodology:

-

Purify the necessary components: RNA polymerase, AraC protein, CAP, and a DNA template containing the PBAD promoter and its regulatory regions.

-

Combine the components in a reaction buffer containing ribonucleotides (including a radiolabeled one, e.g., [α-32P]UTP).

-

Vary the conditions by adding or omitting arabinose, cAMP, and glucose.

-

Incubate the reactions to allow for transcription.

-

Stop the reactions and analyze the radiolabeled RNA transcripts by gel electrophoresis and autoradiography. The intensity of the transcript band corresponds to the level of transcription.

-

DNase I Footprinting

-

Principle: This method is used to identify the specific DNA sequences where a protein binds. The bound protein protects the DNA from cleavage by the DNase I enzyme.

-

Methodology:

-

Isolate a DNA fragment containing the regulatory region of the arabinose operon and label one end with a radioactive isotope (e.g., 32P).

-

Incubate the labeled DNA with the purified AraC protein (in the presence or absence of arabinose) or the CAP-cAMP complex.

-

Treat the DNA-protein mixture with a low concentration of DNase I, which will randomly cleave the DNA at sites not protected by the bound protein.

-

Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the fragments by autoradiography. The region where the protein was bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to a control reaction without the protein.

-

DNA Looping Assays

-

Principle: The formation of a DNA loop by the AraC protein can be detected by various methods, including electron microscopy and gel mobility shift assays.

-

Methodology (Gel Mobility Shift Assay):

-

Use a DNA fragment containing both the araO2 and araI1 sites.

-

Incubate the DNA fragment with increasing concentrations of purified AraC protein in the absence of arabinose.

-

Separate the protein-DNA complexes from free DNA using non-denaturing polyacrylamide gel electrophoresis.

-

The formation of the looped complex results in a species with a distinct, slower mobility compared to DNA bound by AraC at only one site or free DNA. The presence of this specific band provides evidence for DNA looping.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key regulatory pathways and experimental workflows described in this guide.

Caption: Repression of the arabinose operon in the absence of arabinose.

Caption: Activation of the arabinose operon in the presence of arabinose and absence of glucose.

Caption: Experimental workflow for DNase I footprinting.

References

The intricate machinery of arabinose metabolism in Escherichia coli: A technical guide

For Researchers, Scientists, and Drug Development Professionals

Escherichia coli's arabinose utilization system is a paradigm of genetic regulation and metabolic engineering. This guide provides an in-depth technical overview of the core components of this system, from the transport of L-arabinose across the cell membrane to its catabolism and the sophisticated regulatory network that governs these processes. This document is intended to serve as a valuable resource for researchers in molecular biology, microbiology, and for professionals in the field of drug development who may leverage this system for protein expression or as a target for antimicrobial strategies.

The Arabinose Metabolic Pathway

The catabolism of L-arabinose in E. coli is a three-step enzymatic pathway that converts L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway.[1][2] The genes encoding these enzymes, araB, araA, and araD, are clustered in the araBAD operon and are transcribed as a single polycistronic mRNA.[1][3]

The enzymatic reactions are as follows:

-

Isomerization: L-arabinose is converted to L-ribulose by L-arabinose isomerase , encoded by the araA gene.[4]

-

Phosphorylation: L-ribulose is then phosphorylated to L-ribulose-5-phosphate by ribulokinase , the product of the araB gene.

-

Epimerization: Finally, L-ribulose-5-phosphate 4-epimerase , encoded by araD, catalyzes the conversion of L-ribulose-5-phosphate to D-xylulose-5-phosphate.

Mandatory Visualization 1: Arabinose Metabolic Pathway

References

The Pivotal Role of Arabinose in Hemicellulose and Pectin: A Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted functions of arabinose in the complex structures of hemicellulose and pectin (B1162225), crucial components of the plant cell wall. Understanding the nuanced roles of this pentose (B10789219) sugar is paramount for advancements in plant biology, biomaterials science, and the development of novel therapeutic agents that target polysaccharide-protein interactions.

Executive Summary

Arabinose, a key monosaccharide in plant cell walls, plays a critical role in defining the architecture and functionality of hemicellulose and pectin. In hemicelluloses, specifically arabinoxylans, arabinose side chains govern the polymer's interaction with cellulose (B213188) microfibrils, influencing cell wall flexibility and integrity. In pectins, arabinose-containing side chains, such as arabinans and arabinogalactans, are integral to the gel-like properties of the pectin matrix, mediating cell adhesion and the response to mechanical and environmental stresses. This guide synthesizes the current understanding of arabinose's function, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular structures and signaling pathways.

The Structural and Functional Significance of Arabinose

L-arabinose is a prevalent component of non-cellulosic cell wall polysaccharides and is found primarily in the furanose form when incorporated into these polymers.[1] Its presence as side chains, rather than in the backbone, of major polysaccharides imparts significant functional properties to the plant cell wall.

Arabinose in Hemicellulose: The Case of Arabinoxylan

Arabinoxylans, a major type of hemicellulose in the primary and secondary cell walls of grasses and other commelinid species, consist of a linear backbone of β-(1,4)-linked D-xylose residues.[2] This backbone is substituted with α-L-arabinofuranose residues at the C(O)-2 and/or C(O)-3 positions of the xylose units.[2]

The degree and pattern of arabinose substitution, often expressed as the arabinose to xylose (A/X) ratio, profoundly impact the physicochemical properties and biological functions of arabinoxylan.[3][4]

-

Modulation of Polymer Conformation and Interaction: Arabinose side chains sterically hinder the xylan (B1165943) backbone from aggregating and forming strong hydrogen bonds with cellulose microfibrils. Highly substituted arabinoxylans are thought to act as spacers between cellulose microfibrils, whereas arabinoxylans with a low degree of substitution may promote cellulose bundling. This modulation of the cell wall architecture is crucial for regulating cell expansion and strength.

-

Cross-linking and Cell Wall Integrity: Ferulic acid can be ester-linked to the C(O)-5 of arabinose residues, which can then undergo oxidative coupling to form diferulic acid bridges. These cross-links covalently link arabinoxylan chains to each other and to lignin, significantly contributing to the structural integrity and recalcitrance of the cell wall.

Quantitative Data on Arabinose Content

The abundance of arabinose in hemicellulose and pectin varies significantly across plant species, tissues, and developmental stages. The following tables summarize key quantitative data from the literature.

Table 1: Arabinose to Xylose (A/X) Ratio in Arabinoxylans of Various Cereal Grains

| Cereal | Tissue | A/X Ratio | Reference(s) |

| Wheat | Endosperm | 0.50 - 0.71 | |

| Bran | 1.02 - 1.07 | ||

| Flour | ~0.6 | ||

| Barley | Chaff | 0.17 | |

| Grain | 0.23 - 0.58 | ||

| Maize | Grain | 0.34 - 0.56 | |

| Rye | Grain | 0.46 - 0.60 | |

| Rice | Grain | ~1.0 | |

| Sorghum | Grain | ~1.0 |

Table 2: Monosaccharide Composition of Pectin and Hemicellulose Fractions in Selected Plants (Molar Percentage)

| Plant | Fraction | Arabinose | Galactose | Rhamnose | Xylose | Glucose | Mannose | Reference |

| Longan Aril | Water-Soluble Pectin | Predominant | Predominant | Present | Present | Present | - | |

| Hemicellulose | Low | Present | Low | High | High | Present | ||

| Spruce Needles | Hemicellulose | ~17.2 mg/g | - | ~0.9 mg/g | ~9.8 mg/g | - | - |

Arabinose in Pectin: A Key to Flexibility and Adhesion

Pectin is a complex family of galacturonic acid-rich polysaccharides. One of its major domains, rhamnogalacturonan I (RG-I), has a backbone of alternating rhamnose and galacturonic acid residues. The rhamnose residues are attachment points for neutral sugar side chains, which are predominantly composed of arabinose and galactose. These side chains can be linear or branched arabinans, galactans, and arabinogalactans (Type I and Type II).

-

Maintaining Cell Wall Flexibility: The arabinan (B1173331) side chains of pectin are highly mobile and hydrated, acting as plasticizers within the cell wall matrix. This is particularly important under conditions of water stress, where these flexible side chains are proposed to prevent the irreversible adhesion of other cell wall polymers as the cell dehydrates.

-

Role in Cell Adhesion: The structure of pectic arabinans has been implicated in regulating cell-to-cell adhesion. Genetic modification leading to a reduction in arabinan side chains can result in loosely attached cells.

-

Arabinogalactan (B145846) Proteins (AGPs): Often associated with pectin, AGPs are a diverse family of heavily glycosylated proteins. Their carbohydrate moieties, which can constitute over 90% of the molecule's mass, are rich in arabinose and galactose, forming complex Type II arabinogalactans. AGPs are involved in a wide array of plant growth and development processes, including cell proliferation, signaling, and hormone responses.

Experimental Protocols

The characterization of arabinose's role in hemicellulose and pectin relies on a combination of analytical techniques to determine monosaccharide composition, linkage, and the overall structure of the polysaccharides.

Protocol 1: Monosaccharide Composition Analysis of Plant Cell Walls

This protocol outlines the general steps for determining the neutral and acidic monosaccharide composition of plant cell walls.

1. Preparation of Alcohol Insoluble Residue (AIR): a. Homogenize fresh plant tissue in 70% (v/v) ethanol. b. Sequentially wash the pellet with ethanol, methanol, chloroform:methanol (1:1, v/v), and acetone (B3395972) to remove lipids, pigments, and small soluble molecules. c. Dry the resulting pellet, which is the alcohol-insoluble residue (AIR) or cell wall material (CWM).

2. Acid Hydrolysis: a. Hydrolyze a known weight of AIR (e.g., 10 mg) with 2 M trifluoroacetic acid (TFA) at 120°C for 1-2 hours. This cleaves the glycosidic bonds between monosaccharides. b. Cool the sample and remove the TFA by evaporation under a stream of nitrogen.

3. Reduction and Acetylation for Neutral Sugars: a. Reduce the released monosaccharides to their corresponding alditols using sodium borohydride (B1222165) (NaBH4). b. Acetylate the alditols using acetic anhydride (B1165640) and a catalyst (e.g., 1-methylimidazole) to form alditol acetate (B1210297) derivatives.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Separate and quantify the volatile alditol acetate derivatives by GC-MS. b. Identify individual monosaccharides based on their retention times and mass spectra compared to known standards.

Protocol 2: Glycosyl Linkage Analysis (Methylation Analysis)

This method determines the positions of glycosidic linkages between monosaccharide residues.

1. Per-O-methylation: a. Solubilize the polysaccharide sample in dry dimethyl sulfoxide (B87167) (DMSO). b. Methylate all free hydroxyl groups using a strong base (e.g., sodium hydride) and methyl iodide.

2. Hydrolysis, Reduction, and Acetylation: a. Hydrolyze the methylated polysaccharide using TFA as described in Protocol 1. b. Reduce the resulting partially methylated monosaccharides with sodium borodeuteride (NaBD4) to introduce a deuterium (B1214612) label at C1. c. Acetylate the newly formed hydroxyl groups (from the cleaved glycosidic linkages) with acetic anhydride.

3. GC-MS Analysis of Partially Methylated Alditol Acetates (PMAAs): a. Analyze the resulting PMAAs by GC-MS. b. The positions of the methyl and acetyl groups on the alditol chain reveal the original linkage positions of the monosaccharide residue within the polymer.

Protocol 3: Enzymatic Digestion for Structural Elucidation

Specific glycosyl hydrolases can be used to selectively cleave polysaccharide backbones or side chains, providing valuable structural information.

1. Enzyme Selection: a. Choose enzymes with known specificities, such as endo-1,4-β-xylanases (for the xylan backbone), α-L-arabinofuranosidases (for arabinose side chains), or endo-polygalacturonases (for the homogalacturonan regions of pectin).

2. Digestion: a. Incubate the purified polysaccharide with the selected enzyme(s) under optimal buffer conditions (pH, temperature).

3. Analysis of Digestion Products: a. Separate the resulting oligosaccharides by size-exclusion chromatography (SEC) or high-performance anion-exchange chromatography (HPAEC). b. Characterize the structure of the oligosaccharides using mass spectrometry (e.g., MALDI-TOF MS) and NMR spectroscopy to deduce the original polysaccharide structure.

Visualizations: Structures and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the structural roles of arabinose and a relevant signaling pathway.

Diagram 1: Structure of Arabinoxylan

Caption: Schematic of an arabinoxylan, showing arabinose side chains linked to a xylose backbone.

Diagram 2: Structure of Pectin (Rhamnogalacturonan I)

Caption: Pectin's RG-I domain with arabinan and arabinogalactan side chains.

Diagram 3: Experimental Workflow for Polysaccharide Analysis

Caption: A typical workflow for the structural analysis of cell wall polysaccharides.

Diagram 4: Simplified RALF-FERONIA Signaling Pathway

Caption: The RALF-FERONIA pathway, where AGPs on LRX proteins modulate signaling.

Conclusion

Arabinose is a functionally versatile monosaccharide that is indispensable for the proper assembly and function of the plant cell wall. Its role as a substituent on hemicellulose and pectin backbones dictates the physical properties of these polymers and their interactions, thereby influencing cell wall mechanics, cell adhesion, and responses to environmental cues. A thorough understanding of the structure-function relationships of arabinose-containing polysaccharides, facilitated by the experimental approaches outlined in this guide, is essential for leveraging plant biomass for novel applications and for developing a deeper comprehension of plant growth and development. The intricate signaling pathways involving arabinosylated proteins further highlight the central role of this sugar in plant biology.

References

- 1. Arabinogalactan protein - Wikipedia [en.wikipedia.org]

- 2. Arabinogalactan proteins – Multifunctional glycoproteins of the plant cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cereal-Derived Water-Unextractable Arabinoxylans: Structure Feature, Effects on Baking Products and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

The Core Biosynthesis of L-Arabinose in Plants: A Technical Guide

Abstract: L-arabinose is a crucial component of the plant cell wall, influencing its structure, and is also involved in various signaling processes. The biosynthesis of L-arabinose in plants occurs through two primary routes: the de novo pathway and the salvage pathway. This technical guide provides an in-depth exploration of these core biosynthetic pathways, detailing the enzymes involved, their kinetics, and their subcellular localization. Furthermore, this document offers comprehensive experimental protocols for the analysis of these pathways and their components, intended for researchers, scientists, and professionals in drug development. All quantitative data is summarized for comparative analysis, and key pathways and workflows are visualized using Graphviz DOT language.

Introduction

L-arabinose, a five-carbon sugar, is a significant constituent of various plant cell wall polysaccharides, including pectin (B1162225) (in the form of arabinans and arabinogalactans) and hemicelluloses. It is also found in glycoproteins and as part of signaling molecules. The intricate process of L-arabinose biosynthesis is fundamental to plant growth and development. This guide delineates the two main pathways responsible for providing the activated form of L-arabinose, UDP-L-arabinose, for these essential roles.

The De Novo Biosynthesis Pathway of L-Arabinose

The de novo pathway is the primary route for the synthesis of UDP-L-arabinose, starting from UDP-D-glucose. This pathway is predominantly localized within the Golgi apparatus, the site of polysaccharide and glycoprotein (B1211001) synthesis.

The key enzymatic steps are:

-

UDP-D-glucose to UDP-D-glucuronic acid: This oxidation reaction is catalyzed by UDP-D-glucose 6-dehydrogenase (UGD).

-

UDP-D-glucuronic acid to UDP-D-xylose: This decarboxylation step is carried out by UDP-D-xylose synthase (UXS).

-

UDP-D-xylose to UDP-L-arabinose: The final step is the epimerization of UDP-D-xylose to UDP-L-arabinopyranose (UDP-L-Arap), catalyzed by UDP-D-xylose 4-epimerase (UXE), with the MUR4 gene product being a key Golgi-localized enzyme in Arabidopsis[1].

Subsequently, for incorporation into most cell wall polymers, UDP-L-arabinopyranose must be converted to UDP-L-arabinofuranose (UDP-L-Araf). This conversion is catalyzed by UDP-arabinopyranose mutase (UAM), which is located on the cytosolic face of the Golgi apparatus. This spatial separation necessitates the transport of UDP-L-Arap out of the Golgi lumen and the subsequent re-import of UDP-L-Araf.

The Salvage Pathway for L-Arabinose

Plants can also recycle L-arabinose monosaccharides that are released from the turnover of cell wall polymers and glycoproteins. This salvage pathway occurs in the cytosol and provides an alternative source of UDP-L-arabinose.

The key enzymatic steps are:

-

L-arabinose to L-arabinose-1-phosphate: Free L-arabinose is phosphorylated by arabinokinase (ARA).

-

L-arabinose-1-phosphate to UDP-L-arabinose: L-arabinose-1-phosphate is then converted to UDP-L-arabinopyranose by UDP-sugar pyrophosphorylase (USP).

The resulting UDP-L-Arap can then be converted to UDP-L-Araf by UAM, as in the de novo pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for the key enzymes and metabolites in the L-arabinose biosynthesis pathways.

Table 1: Kinetic Parameters of Key Enzymes in L-Arabinose Biosynthesis

| Enzyme | Gene (Arabidopsis) | Substrate | Km (µM) | Vmax | kcat | Organism | Reference |

| De Novo Pathway | |||||||

| UDP-D-xylose 4-epimerase | MUR4 | UDP-D-xylose | 1800 | - | - | Barley | [2] |

| UDP-L-arabinose | 1400 | - | - | Barley | [2] | ||

| UDP-arabinopyranose mutase | RGP1/UAM1 | UDP-L-arabinopyranose | 180 | - | - | Rice | [3][4] |

| UDP-L-arabinofuranose | 600 | - | - | Rice | [3][4] | ||

| Salvage Pathway | |||||||

| Arabinokinase | ARA1 | L-arabinose | 88 ± 35 | 73 ± 5 pkat/µg | - | Arabidopsis thaliana | [5] |

| ARAK2 | L-arabinose | 79 ± 39 | 84 ± 10 pkat/µg | - | Arabidopsis thaliana | [5] | |

| UDP-sugar pyrophosphorylase | USP | L-arabinose-1-P | - | - | - | Arabidopsis thaliana | [6] |

Note: Vmax and kcat values are often not reported in a standardized manner, hence the missing data. Further research is required to populate these fields comprehensively.

Table 2: Equilibrium Constants of Reversible Reactions

| Enzyme | Reaction | Equilibrium Ratio (Product/Substrate) | Organism | Reference |

| UDP-D-xylose 4-epimerase | UDP-L-Arap / UDP-D-Xyl | ~1:1 | Pichia pastoris (expressed MUR4) | [7] |

| UDP-arabinopyranose mutase | UDP-L-Araf / UDP-L-Arap | 1:9 (10% furanose) | Rice | [3][4] |

Table 3: Concentrations of UDP-sugars in Arabidopsis thaliana

| Metabolite | Concentration (µg/g fresh weight) | Tissue | Reference |

| UDP-L-arabinose | 0.4 - 38 | Whole plant | [8][9] |

| UDP-D-xylose | 0.4 - 38 | Whole plant | [8][9] |

| UDP-D-glucose | 0.4 - 38 | Whole plant | [8][9] |

| UDP-D-glucuronic acid | 0.4 - 38 | Whole plant | [8][9] |

| Metabolite | Concentration (pmol/mg dry weight) | Tissue | Reference |

| UDP-L-arabinopyranose | 40 - 105 | Various organs | [1] |

| UDP-L-arabinofuranose | 5 - 15 | Various organs | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of L-arabinose biosynthesis.

Assay for UDP-D-xylose 4-epimerase (UXE) Activity

This protocol is adapted from methodologies used for plant UXE enzymes and involves a coupled spectrophotometric assay.

Principle: The forward reaction (UDP-D-xylose to UDP-L-arabinose) is difficult to monitor directly. Therefore, the reverse reaction is often measured. Alternatively, a discontinuous assay measuring the formation of UDP-L-arabinose from UDP-D-xylose can be performed, followed by quantification of the product by HPLC.

Coupled Spectrophotometric Assay (Reverse Reaction):

-

Reaction Mixture (1 mL total volume):

-

100 mM Glycine buffer, pH 8.8

-

2 mM NAD+

-

1 U UDP-D-glucose dehydrogenase

-

0.5 mM UDP-L-arabinose

-

Enzyme extract or purified UXE

-

-

Procedure:

-

Combine all components except the enzyme extract in a cuvette and incubate at 30°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH.

-

The rate of NADH formation is proportional to the rate of UDP-D-xylose formation, and thus to the UXE activity.

-

Discontinuous HPLC-based Assay (Forward Reaction):

-

Reaction Mixture (100 µL total volume):

-

50 mM Tris-HCl, pH 7.5

-

1 mM UDP-D-xylose

-

Enzyme extract or purified UXE

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for various time points (e.g., 0, 10, 20, 30 minutes).

-

Stop the reaction by boiling for 2 minutes.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the formation of UDP-L-arabinose.

-

Analysis of UDP-Sugars by HPLC-MS

This protocol provides a general framework for the extraction and quantification of UDP-sugars from plant tissues.

Extraction:

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with a chloroform:methanol:water (3:7:4, v/v/v) mixture at -20°C.

-

Centrifuge to separate the phases. The aqueous upper phase contains the UDP-sugars.

-

The aqueous extract can be further purified by solid-phase extraction (SPE) using a graphitized carbon column.

HPLC-MS Analysis:

-

Column: Porous graphitic carbon (PGC) column (e.g., Hypercarb™).

-

Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous ammonium (B1175870) carbonate or ammonium acetate (B1210297) buffer.

-

Detection: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode.

-

Quantification: Use stable isotope-labeled internal standards for accurate quantification.

Monosaccharide Composition Analysis of Plant Cell Walls by GC-MS

This protocol outlines the steps for determining the monosaccharide composition of plant cell walls, which is essential for studying the downstream products of L-arabinose biosynthesis.

Preparation of Alcohol Insoluble Residue (AIR):

-

Grind plant tissue to a fine powder.

-

Wash sequentially with 70% ethanol, 100% ethanol, and acetone (B3395972) to remove soluble sugars and pigments.

-

Dry the resulting pellet to obtain the AIR, which is enriched in cell wall material.

Hydrolysis and Derivatization:

-

Hydrolyze the AIR with 2M trifluoroacetic acid (TFA) at 121°C for 1-2 hours.

-